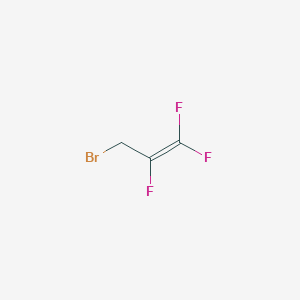

1-Propene, 3-bromo-1,1,2-trifluoro-

Beschreibung

Contextualization and Chemical Nomenclature of Bromotrifluoropropenes

1-Propene, 3-bromo-1,1,2-trifluoro- is a fluorinated organic compound characterized by a three-carbon propylene (B89431) chain with a bromine atom and three fluorine atoms as substituents. Its specific structure and the presence of these functional groups—a double bond and halogen atoms—are key to its reactivity. The fluorine atoms, in particular, influence the molecule's electronic properties, affecting both its stability and how it interacts in chemical reactions.

The term "bromotrifluoropropene" encompasses several structural isomers, each with the same molecular formula (C₃H₂BrF₃) but differing in the arrangement of their atoms. nist.govepa.gov This structural variance leads to distinct chemical and physical properties for each isomer. nist.gov For instance, the position of the bromine and trifluoromethyl (CF₃) groups can result in cis and trans geometric isomers, which are expected to have different reactivities and polarities. nist.gov

The isomers of bromotrifluoropropene include:

1-Propene, 3-bromo-1,1,2-trifluoro- : The focal compound of this article.

2-Bromo-3,3,3-trifluoro-1-propene : An isomer with the bromine atom on the second carbon. sigmaaldrich.com

trans-1-Bromo-3,3,3-trifluoropropene and cis-1-Bromo-3,3,3-trifluoropropene : Geometric isomers where the bromine is on the first carbon and the trifluoromethyl group is on the third. nist.govepa.gov

It is important to distinguish these from related but structurally different compounds such as 3-Bromo-1,1,1-trifluoropropane, which lacks the double bond characteristic of propenes. chemicalbook.comnih.gov

Interactive Table of Bromotrifluoropropene Isomers and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Key Structural Features |

| 1-Propene, 3-bromo-1,1,2-trifluoro- | C₃H₂BrF₃ | 178676-13-6 | Double bond between C1 and C2; Br on C3; F on C1, C1, C2. |

| 2-Bromo-3,3,3-trifluoro-1-propene | C₃H₂BrF₃ | 1514-82-5 | Double bond between C1 and C2; Br on C2; three F on C3. sigmaaldrich.com |

| 1-Propene, 1-bromo-3,3,3-trifluoro- | C₃H₂BrF₃ | 460-33-3 | Double bond between C1 and C2; Br on C1; three F on C3. epa.gov |

| 3-Bromo-1,1-difluoropropene | C₃H₃BrF₂ | 60917-29-5 | Double bond between C1 and C2; Br on C3; two F on C1. nih.gov |

| 3-Bromo-1,1,1-trifluoropropane | C₃H₄BrF₃ | 460-32-2 | Single bonds only; Br on C3; three F on C1. nih.gov |

| 3-Bromo-1,1,1-trifluoro-2-propanol | C₃H₄BrF₃O | 431-34-5 | Single bonds, hydroxyl group on C2; Br on C3; three F on C1. sigmaaldrich.com |

| 3-Bromo-1,1,1,2,2-pentafluoropropane | C₃H₂BrF₅ | 422-01-5 | Single bonds only; Br on C3; five F atoms. synquestlabs.com |

| 3-Bromo-1,1,1-trifluoropropan-2-one | C₃H₂BrF₃O | 431-35-6 | Ketone group at C2; Br on C3; three F on C1. matrix-fine-chemicals.com |

Academic Significance and Contemporary Research Trajectory

The academic significance of 1-Propene, 3-bromo-1,1,2-trifluoro- and its isomers lies primarily in their utility in organic synthesis and materials science. These compounds serve as valuable building blocks for creating more complex organofluorine molecules, which are of interest in various fields due to their unique properties conferred by the carbon-fluorine bond. The reactivity of the bromine atom and the double bond allows for a range of chemical transformations, making them versatile reagents in the development of new synthetic methods.

Contemporary research has also explored the application of bromotrifluoropropene isomers as fire extinguishants, positioning them as potential replacements for halons. nist.govnist.gov For instance, 2-bromo-3,3,3-trifluoropropene (also known as BTP) has been investigated as a substitute for Halon 1211 in streaming applications like portable fire extinguishers. nist.gov Research in this area focuses on evaluating their fire suppression effectiveness, toxicity, and environmental impact. nist.govnist.gov Studies have shown that isomers like trans-1-bromo-3,3,3-trifluoropropene can have notable biological effects, underscoring the importance of understanding the distinct properties of each isomer. nist.gov The development of efficient screening methods for properties like cardiac sensitization is a key part of this research effort. nist.gov

Eigenschaften

IUPAC Name |

3-bromo-1,1,2-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3/c4-1-2(5)3(6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWJVJCWNDHBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442678 | |

| Record name | 1-Propene, 3-bromo-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178676-13-6 | |

| Record name | 1-Propene, 3-bromo-1,1,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bromotrifluoropropenes

Addition Reactions to Trifluoropropenes

A primary strategy for synthesizing bromotrifluoropropenes involves addition reactions to readily available trifluoropropene isomers, most notably 3,3,3-Trifluoropropene (B1201522). These methods include direct bromination and hydrobromination, which can be controlled by reaction conditions and catalysts to favor specific products.

The addition of bromine across the double bond of 3,3,3-trifluoropropene is a key step that typically proceeds via a two-stage process: an initial addition reaction to form a saturated dibromide, followed by an elimination reaction to generate the desired unsaturated bromotrifluoropropene.

A common method for synthesizing 2-bromo-3,3,3-trifluoropropene involves the addition of liquid bromine to 3,3,3-trifluoropropene under illumination, followed by dehydrobromination. google.com The initial reaction adds bromine across the double bond to form the intermediate 2,3-dibromo-1,1,1-trifluoropropane. This saturated compound is then treated with an alkali solution, such as potassium hydroxide (B78521), in the presence of a phase-transfer catalyst to induce the elimination of a molecule of hydrogen bromide, yielding the final product. google.com

The reaction conditions for the initial bromination step are crucial for achieving high yield. The process is typically carried out under illumination from a light source, such as an incandescent lamp, and at a controlled temperature. google.com

Table 1: Example of 2-bromo-3,3,3-trifluoropropene Synthesis

| Step | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 (Addition) | Bromine (375mol), 3,3,3-Trifluoropropene (378mol) | 60°C, Illumination (1000W lamp), ~4h | 2,3-dibromo-1,1,1-trifluoropropane | 99.2% (crude) | google.com |

| 2 (Elimination) | 2,3-dibromo-1,1,1-trifluoropropane, Alkali solution, Phase-transfer catalyst | 40-90°C, Rectification | 2-bromo-3,3,3-trifluoropropene | - | google.com |

The addition of hydrogen bromide (HBr) to 3,3,3-trifluoropropene can be effectively catalyzed by activated carbon at elevated temperatures. epo.orggoogle.com This process, however, results in the formation of the saturated compound 3-bromo-1,1,1-trifluoropropane rather than a bromotrifluoropropene. The reaction demonstrates high conversion and selectivity for the anti-Markovnikov addition product, where the bromine atom attaches to the terminal carbon. epo.orglibretexts.org

The reaction is typically performed in the gas phase by passing HBr and 3,3,3-trifluoropropene through a reactor packed with an activated carbon catalyst. epo.org Key parameters influencing the reaction's efficiency include temperature, contact time, and the molar ratio of the reactants. The preferred molar ratio of HBr to 3,3,3-trifluoropropene is between 0.1 and 2.0 to 1. epo.org

Table 2: Catalytic Addition of HBr to 3,3,3-Trifluoropropene

| Parameter | Condition | Product | Conversion/Selectivity | Reference |

|---|---|---|---|---|

| Catalyst | Activated Carbon | 3-bromo-1,1,1-trifluoropropane | 33% Conversion of 3,3,3-trifluoropropene; 98% Selectivity for the main product | epo.org |

| Temperature | 300°C | |||

| Contact Time | 0.1 to 200.0 seconds | |||

| Reactant Ratio (HBr:Propene) | ~1.17:1 |

Photochemical methods, utilizing light to initiate reactions, are employed in the synthesis of brominated trifluoro-alkanes. Irradiation of a mixture of 3,3,3-trifluoropropene and hydrogen bromide with a mercury flood lamp has been reported to produce 3-bromo-1,1,1-trifluoropropane. epo.org Similarly, the addition of liquid bromine to 3,3,3-trifluoropropene is often conducted under illumination to facilitate the formation of the 2,3-dibromo-1,1,1-trifluoropropane intermediate, which is a precursor to 2-bromo-3,3,3-trifluoropropene. google.com These photochemical routes proceed via free-radical mechanisms, where light energy initiates the formation of bromine radicals, which then attack the alkene double bond. masterorganicchemistry.com

Bromination of 3,3,3-Trifluoropropene

Alternative and Emerging Synthetic Approaches

Beyond classical addition reactions, research into more advanced synthetic methodologies continues, aiming for greater control over product formation, particularly concerning stereochemistry.

Information specifically detailing the asymmetric synthesis of 1-Propene, 3-bromo-1,1,2-trifluoro- or its simple isomers is limited. However, the broader field of organofluorine chemistry has seen advances in asymmetric synthesis. For instance, trifluoromethyl-substituted alkenes have been used as substrates in intramolecular azomethine ylide cycloadditions to create complex polycyclic fluorinated proline derivatives with excellent diastereoselectivity. rsc.org In such reactions, the presence of the fluorine-containing group was found to be crucial for achieving high levels of stereochemical control. rsc.org These examples highlight the potential for developing highly selective asymmetric routes, although specific methodologies for simple bromotrifluoropropenes are not yet well-established.

Industrial Production Considerations and Process Optimization

The industrial-scale synthesis of bromotrifluoropropenes, including 1-Propene, 3-bromo-1,1,2-trifluoro-, necessitates a focus on process optimization to ensure economic viability, high purity, and minimal environmental impact. Key considerations revolve around maximizing throughput, enhancing reaction selectivity, and reducing waste streams. Methodologies that have been explored for similar compounds, such as the synthesis of 3-bromo-1,1,1-trifluoropropane, offer insights into scalable production strategies. The reaction of 3,3,3-trifluoropropene with hydrogen bromide, for instance, has been shown to have high conversion and selectivity, making it suitable for commercial-scale production google.com. Older methods for producing such compounds often suffered from poor yields and selectivity, making them unsuitable for industrial application google.com. Modern approaches, therefore, prioritize efficiency and safety, moving away from batch processes toward more advanced manufacturing techniques.

Continuous Flow Processes for Scale-Up Efficiency

Continuous flow manufacturing is an innovative technology platform that is increasingly being adopted by the pharmaceutical and chemical industries for its advantages over traditional batch processing researchgate.net. For the production of brominated fluoropropenes and their derivatives, continuous flow processes offer significant benefits in terms of safety, consistency, and scalability. This approach involves carrying out the reaction as a continuous stream of reactants passing through a heated reaction vessel, which allows for rapid heating and precise control over reaction parameters google.com.

Table 1: Parameters for Continuous Flow Synthesis of 3-bromo-1,1,1-trifluoropropane

| Parameter | Range | Preferred Range | More Preferred Range |

|---|---|---|---|

| Residence Time | 0.1 - 200.0 seconds | 0.1 - 60.0 seconds | 5.0 - 15.0 seconds |

| Temperature | 150°C to 800°C |

Data sourced from patents describing a continuous flow process for a related bromofluorinated propane, illustrating typical industrial parameters. google.comepo.org

Catalytic Methods for Enhanced Selectivity and Minimal Waste

The use of catalysts is central to modern chemical manufacturing for improving reaction rates, increasing selectivity towards the desired product, and minimizing the generation of waste. In the synthesis of bromotrifluoropropenes, catalytic methods are employed to overcome the limitations of non-catalytic reactions, which may require harsh conditions or produce significant amounts of impurities epo.org.

One effective method for the synthesis of 3-bromo-1,1,1-trifluoropropane involves the addition of hydrogen bromide to 3,3,3-trifluoropropene in the presence of an activated carbon catalyst google.comepo.org. This process is characterized by high selectivity and conversion, offering significant economic advantages over previous methods google.comepo.org. The reaction, performed at elevated temperatures, fails to proceed in the absence of the catalyst, highlighting its crucial role epo.org. In a scaled-up example, this catalytic process achieved a 98% selectivity for the desired product, with only 1% of the isomeric byproduct being formed epo.org.

For the synthesis of other isomers like 1-bromo-3,3,3-trifluoropropene, Lewis acid catalysts such as copper(I) bromide, copper(II) bromide, zinc bromide, magnesium bromide, and aluminum bromide have been investigated google.com. The reaction of 3,3,3-trifluoropropyne with HBr at high temperatures in the presence of these catalysts yields a mixture of brominated olefins, with 1-bromo-3,3,3-trifluoropropene typically being the major product google.com. Furthermore, ruthenium-catalyzed C-H bond activation has been developed as a method for the synthesis of β-(E)-trifluoromethylstyrenes, using 2-bromo-3,3,3-trifluoropropene as a key starting material nih.gov. These catalytic approaches not only enhance the efficiency and selectivity of the synthesis but also contribute to greener manufacturing by reducing energy consumption and waste.

Table 2: Effect of Activated Carbon Catalyst on Product Selectivity

| Reactants | Catalyst | Temperature | Conversion of 3,3,3-trifluoropropene | Selectivity for 3-bromo-1,1,1-trifluoropropane | Selectivity for Isomer (CF3CHBrCH3) |

|---|---|---|---|---|---|

| 3,3,3-trifluoropropene + HBr | Active Carbon | 300°C | 33% | 98% | 1% |

| 3,3,3-trifluoropropene + HBr | None | - | 0% | - | - |

This table demonstrates the essential role of the catalyst in the reaction, with no conversion observed in its absence. epo.org

Chemical Reactivity and Mechanistic Investigations of Bromotrifluoropropenes

General Reaction Classification

The reactivity of 1-Propene, 3-bromo-1,1,2-trifluoro- is primarily dictated by the interplay of its two key functional groups: the carbon-carbon double bond and the carbon-bromine bond. The presence of three electron-withdrawing fluorine atoms on the double bond significantly influences the electronic distribution and, consequently, the chemical behavior of the molecule. researchgate.net

The bromine atom, being a good leaving group, makes the C3-carbon susceptible to nucleophilic attack. This allows for substitution reactions where the bromine is replaced by various nucleophiles. researchgate.net While specific studies on 1-Propene, 3-bromo-1,1,2-trifluoro- are not extensively documented, the general principles of nucleophilic substitution in analogous allylic halides are well-established. atamanchemicals.com For instance, halogenoalkanes readily undergo nucleophilic substitution with reagents like hydroxide (B78521) ions, cyanide ions, and ammonia. rsc.org The fluorination of the alkene moiety can, however, impact the reaction rate and mechanism. The electron-withdrawing nature of fluorine atoms can decrease the electron density at the double bond, potentially influencing the stability of any carbocationic intermediates that might form in an SN1-type reaction. rutgers.edu Conversely, in an SN2 mechanism, the steric hindrance and electronic effects of the fluorine atoms could play a significant role.

Electrophilic substitution is less characteristic for this class of compounds compared to aromatic systems. However, the bromine atom can act as an electrophile under certain conditions, engaging in reactions with strong nucleophiles. researchgate.net

The carbon-carbon double bond in 1-Propene, 3-bromo-1,1,2-trifluoro- is a site for addition reactions. Due to the presence of the electron-withdrawing fluorine atoms, the double bond is electron-deficient. This deactivation makes electrophilic addition reactions, which are typical for alkenes, less favorable compared to their non-fluorinated counterparts. rutgers.edu Despite this, reactions with strong electrophiles can still occur. researchgate.net For instance, the addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom attaches to the carbon with more hydrogen atoms. mdpi.comlibretexts.org However, the regioselectivity of this addition in 1-Propene, 3-bromo-1,1,2-trifluoro- would be influenced by the strong inductive effects of the fluorine and trifluoromethyl groups.

Conversely, the electron-deficient nature of the double bond makes it susceptible to nucleophilic addition, a reaction pathway that is less common for simple alkenes but is a known characteristic of fluoroalkenes. researchgate.net

The oxidation of haloalkenes can proceed via different pathways depending on the oxidizing agent and reaction conditions. The double bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate. libretexts.org The electrochemical oxidation of alkyl bromides can lead to the loss of a nonbonding electron from the bromine atom, followed by cleavage of the carbon-halogen bond to form a carbocation. mdpi.com

The reduction of the carbon-carbon double bond in 1-Propene, 3-bromo-1,1,2-trifluoro- can be achieved through catalytic hydrogenation. organic-chemistry.org This process would result in the formation of the corresponding saturated bromo-trifluoro-propane. The carbon-bromine bond can also be subject to reduction, for instance, using reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst, which can lead to the formation of the corresponding trifluoropropene.

Free Radical Reactions in Atmospheric and Combustion Chemistry

Brominated fluorocarbons are of environmental interest due to their potential to participate in atmospheric reactions, including the depletion of the ozone layer. A key pathway for their atmospheric degradation is their reaction with hydroxyl (OH) radicals. rsc.org

The reaction of 1-Propene, 3-bromo-1,1,2-trifluoro- with hydroxyl radicals is expected to be a significant atmospheric removal process. These reactions can proceed via two main channels: OH radical addition to the carbon-carbon double bond or H-atom abstraction from the molecule. rsc.org For similar bromotrifluoropropene isomers, theoretical studies have shown that the OH addition channel is the dominant pathway. acs.org

While a specific Potential Energy Surface (PES) for the reaction of 1-Propene, 3-bromo-1,1,2-trifluoro- with OH radicals is not available in the reviewed literature, studies on the isomeric compound 1-bromo-3,3,3-trifluoropropene (BTP) provide valuable insights. acs.org The PES, a theoretical construct that maps the energy of a system as a function of its geometry, is crucial for understanding reaction mechanisms and predicting reaction rates. numberanalytics.comnih.gov

For the reaction of BTP with OH radicals, computational studies have characterized the stationary points (reactants, transition states, intermediates, and products) on the PES. acs.org These studies indicate that the addition of the OH radical to the carbon atoms of the double bond is the most energetically favorable pathway. The reaction proceeds through the formation of pre-reaction complexes and transition states leading to various product channels.

The following table summarizes the calculated reaction enthalpies and energy barriers for the different reaction pathways of the related compound, 1-bromo-3,3,3-trifluoropropene, with OH radicals. This data is presented to illustrate the type of information derived from PES characterization and to provide a qualitative expectation for the reactivity of 1-Propene, 3-bromo-1,1,2-trifluoro-.

Table 1: Calculated Reaction Enthalpies and Energy Barriers for the Reaction of 1-bromo-3,3,3-trifluoropropene with OH Radicals acs.org (Note: This data is for an isomer of the subject compound and is for illustrative purposes.)

| Reaction Pathway | Products | Reaction Enthalpy (kcal/mol) | Energy Barrier (kcal/mol) |

| OH Addition | |||

| Addition to C1 | CF3CH(OH)CBrH | - | - |

| Addition to C2 | CF3CHC(OH)BrH | - | - |

| H-atom Abstraction | |||

| Abstraction from C1 | CF3C=CBrH + H2O | - | - |

| Abstraction from C2 | CF3C=CHBr + H2O | - | - |

| Abstraction from C3 | CH2=CHCBrF2 + H2O | - | - |

| Br-atom Abstraction | CF3CH=CH2 + BrO | - | - |

Specific values for reaction enthalpies and energy barriers for each pathway for 1-bromo-3,3,3-trifluoropropene would require consulting the original research paper. This table structure is representative of the data obtained from such studies.

The characterization of the PES for the reaction of 1-Propene, 3-bromo-1,1,2-trifluoro- with OH radicals would be a critical step in accurately modeling its atmospheric lifetime and environmental impact.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “1-Propene, 3-bromo-1,1,2-trifluoro-” that adheres to the specific outline provided. The search for scientifically accurate and specific research findings for this particular molecule across the requested topics—Thermodynamic and Kinetic Analysis, Rate Constant Determination via Transition State Theory, Reaction with Hydrogen (H) Free Radicals, Palladium-Catalyzed Coupling Reactions, and its role as an inibramer in Controlled Radical Branching Polymerization—did not yield sufficient data.

The majority of the existing research focuses on isomers of this compound, such as 2-bromo-3,3,3-trifluoropropene (2-BTP) and 1-bromo-3,3,3-trifluoropropene. While these studies provide insight into the general reactivity of bromotrifluoropropenes, the explicit thermodynamic, kinetic, catalytic, and polymerization data for "1-Propene, 3-bromo-1,1,2-trifluoro-" is not present in the accessed literature.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on "1-Propene, 3-bromo-1,1,2-trifluoro-", the article cannot be constructed. Providing data from its isomers would violate the core instructions of the prompt.

Polymerization Reactivity and Mechanisms

Copolymerization Kinetics and Branching Control

The copolymerization of "1-Propene, 3-bromo-1,1,2-trifluoro-" with other monomers is a key method for creating fluorinated polymers with tailored properties. The kinetics of such reactions, particularly the reactivity ratios of the comonomers, dictate the composition and microstructure of the resulting copolymer. While specific kinetic data for the copolymerization of "1-Propene, 3-bromo-1,1,2-trifluoro-" is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous fluorinated propenes, such as 3,3,3-trifluoropropene (B1201522) (TFP).

In the palladium-catalyzed copolymerization of ethylene (B1197577) with TFP, it has been observed that TFP can be incorporated into the polymer backbone with high fluorine content. acs.orgnih.gov Spectroscopic analysis, including 13C and 19F NMR, has been instrumental in elucidating the microstructure of these copolymers, revealing that the majority of the TFP units are integrated within the main polymer chain. acs.orgnih.gov

The mode of monomer insertion is a critical factor influencing the polymer architecture. Studies on ethylene-d4 (B1596295) and TFP copolymerization have shown that TFP inserts into the palladium-deuterium bond in both 1,2- and 2,1-regiochemistry, with a slight preference for 1,2-insertion. acs.orgnih.gov Chain transfer events, which can lead to branching, were found to occur exclusively after a 2,1-insertion of TFP. acs.orgnih.gov An increase in the incorporation of TFP was correlated with a higher ratio of internal to terminal double bonds, suggesting that chain walking along the polymer backbone is a competing and significant process following a 2,1-insertion. acs.orgnih.gov

Table 1: Analytical Data for the Copolymerization of Ethylene and 3,3,3-Trifluoropropene

| Entry | TFP (g) | p(C2H4) (bar) | Yield (g) | F/(E+G) | CH3-/103 C | CF3-/103 C | % F (NMR) | % F (EA) | TFP (mol %) | Mw [ kg/mol ] | Mn [Kg/mol] | PDI |

| 1 | 4.4 | 3 | 0.1 | 0.02 | 0.5 | 0.4 | 2.1 | 2.3 | 1.2 | 150 | 70 | 2.1 |

| 2 | 8.7 | 3 | 0.2 | 0.04 | 0.7 | 0.8 | 4.2 | 4.5 | 2.4 | 120 | 55 | 2.2 |

| 3 | 17.4 | 3 | 0.3 | 0.08 | 1.1 | 1.5 | 7.9 | 8.1 | 4.5 | 90 | 40 | 2.3 |

| 4 | 8.7 | 1.5 | 0.1 | 0.09 | 1.2 | 1.7 | 8.9 | 9.2 | 5.1 | 80 | 35 | 2.3 |

| 5 | 17.4 | 1.5 | 0.2 | 0.15 | 1.8 | 2.8 | 14.7 | 15.0 | 8.9 | 60 | 25 | 2.4 |

This table is based on data from the copolymerization of ethylene and 3,3,3-trifluoropropene and is presented as an illustrative example of the type of data generated in such studies. amazonaws.com

Control over branching in the polymerization of fluorinated alkenes is crucial as it significantly impacts the material properties of the resulting polymer. The "dilution of branches" approach, utilized in the synthesis of some highly branched polymers, allows for the management of branching density. This, in turn, influences solubility, morphology, and thermal characteristics. rsc.org While not specifically demonstrated for "1-Propene, 3-bromo-1,1,2-trifluoro-", this strategy could potentially be applied to control the architecture of its copolymers.

Beta-Scission Product Formation in Branching Polymerizations

Beta-scission is a fundamental reaction in radical polymerization where a polymer radical fragments, breaking a carbon-carbon bond two positions away from the radical center. wikipedia.org This process typically results in the formation of a double bond (an olefin) and a new, smaller primary radical. wikipedia.org In the context of branching polymerizations, beta-scission can act as a chain-breaking or chain-transfer-to-monomer event, influencing the molecular weight and degree of branching of the final polymer.

Chain Reactions with Olefins

The double bond in "1-Propene, 3-bromo-1,1,2-trifluoro-" is a key reactive site, allowing it to participate in chain reactions with other olefins. These reactions can be initiated by radicals, leading to the formation of copolymers or adducts. The addition of radicals to the double bond is a fundamental step in these processes.

Studies on the addition of trifluoromethyl radicals to various fluoro-substituted propenes have provided insights into the reactivity of these molecules. rsc.orgst-andrews.ac.uk Competitive experiments, using the rate of addition to ethylene as a standard, have been employed to determine the rates of addition to different ends of the propene molecule. rsc.orgst-andrews.ac.uk Similarly, the kinetics of the addition of bromodifluoromethyl radicals to fluoroethylenes have been investigated, revealing the influence of fluorine substitution on the reactivity of the double bond. rsc.org

In the context of copolymerization, the reaction of a growing polymer chain radical with an olefin monomer is the propagation step. The relative rates of a radical adding to its own type of monomer versus the other comonomer are defined by the reactivity ratios. These ratios determine the sequence distribution of the monomers in the final copolymer. For instance, in the radical copolymerization of vinylidene fluoride (B91410) with other fluorinated alkenes, the reactivity ratios have been determined to understand the resulting polymer microstructure. nih.gov

The presence of the bromine atom in "1-Propene, 3-bromo-1,1,2-trifluoro-" also introduces the possibility of allylic substitution reactions, especially under conditions that favor radical formation, such as in the presence of radical initiators and at elevated temperatures. tutorsglobe.com In such reactions, a hydrogen atom on the carbon adjacent to the double bond can be abstracted, forming a resonance-stabilized allylic radical, which can then react further.

Spectroscopic Characterization and Structural Elucidation of Bromotrifluoropropenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 1-Propene, 3-bromo-1,1,2-trifluoro-, NMR studies involving ¹H, ¹³C, and ¹⁹F nuclei are essential for a complete structural assignment.

Proton NMR (¹H NMR) Investigations

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 1-Propene, 3-bromo-1,1,2-trifluoro-, the key structural feature is the bromomethyl group (-CH₂Br). The protons of this group would be expected to show a signal in the ¹H NMR spectrum. The chemical shift of these protons would be influenced by the adjacent electron-withdrawing trifluorovinyl group. For comparison, in the related compound 1-bromopropane, the protons on the carbon adjacent to the bromine atom appear as a triplet at approximately 3.4 ppm. docbrown.info The protons in 3-bromo-1-propene show signals around 4.0 ppm for the -CH₂Br group. chegg.com For 1-Propene, 3-bromo-1,1,2-trifluoro-, the signal for the -CH₂Br protons would likely be a doublet due to coupling with the fluorine atom on the C2 carbon.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-Propene, 3-bromo-1,1,2-trifluoro- would give a distinct signal. The spectrum would be expected to show three signals corresponding to the three carbon atoms of the propene backbone. The chemical shifts would be significantly affected by the attached halogen atoms. For instance, in 3-bromo-1-propene, the carbon bearing the bromine atom resonates at approximately 34.5 ppm, while the vinyl carbons appear at around 118.5 and 134.4 ppm. chegg.com The presence of three highly electronegative fluorine atoms in 1-Propene, 3-bromo-1,1,2-trifluoro- would cause substantial downfield shifts for the C1 and C2 carbons. Furthermore, these carbon signals would exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF).

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Tags

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. aiinmr.com For 1-Propene, 3-bromo-1,1,2-trifluoro-, the ¹⁹F NMR spectrum would be crucial for confirming the structure. The spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms on C1 and the single fluorine on C2. The chemical shifts for fluorine atoms in a trifluorovinyl group typically appear in a specific region of the ¹⁹F NMR spectrum. For example, general chemical shift ranges for -CF₂- groups are between +80 to +140 ppm relative to CFCl₃. ucsb.edu The signals would also exhibit complex splitting patterns due to geminal (F-C-F) and vicinal (F-C=C-F) spin-spin coupling.

Spin Coupling Effects and Isomer Differentiation

Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. pharmacy180.com The magnitude of the coupling constant (J) is dependent on the number and type of bonds separating the coupled nuclei, as well as their stereochemical relationship. ucl.ac.ukyoutube.com In bromotrifluoropropenes, the coupling between protons and fluorine atoms (JHF) and between different fluorine atoms (JFF) is particularly informative.

For different isomers of bromotrifluoropropene, the observed coupling constants can be used for differentiation. For example, the magnitude of the three-bond coupling constant (³J) between a fluorine atom and a proton across the double bond is dependent on their cis or trans relationship, with ³J(trans) typically being larger than ³J(cis). youtube.com Similarly, the coupling constants between the fluorine atoms themselves would be characteristic of their relative positions. The analysis of these coupling patterns is essential for the unambiguous assignment of the (E) and (Z) isomers of related compounds. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The absorption of specific frequencies of infrared radiation corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.

An IR spectrum of 1-Propene, 3-bromo-1,1,2-trifluoro- would be expected to show characteristic absorption bands for the C=C double bond, C-F bonds, and the C-Br bond. The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹. The C-F stretching vibrations are usually strong and appear in the 1400-1000 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, typically between 600 and 500 cm⁻¹. For comparison, the IR spectrum of the related compound 3-bromo-1-propene shows a prominent C=C stretch at around 1640 cm⁻¹. nist.gov

Raman spectroscopy, which relies on the inelastic scattering of light, is particularly useful for observing non-polar bonds and can provide complementary information to IR spectroscopy. diva-portal.org The C=C double bond, for instance, often gives a strong Raman signal.

Mass Spectrometry (MS) for Product Identification and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments.

For 1-Propene, 3-bromo-1,1,2-trifluoro-, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (174.95 g/mol ). A key feature would be the presence of two molecular ion peaks of nearly equal intensity, M⁺˙ and (M+2)⁺˙, separated by two mass units. This isotopic signature is characteristic of the presence of a single bromine atom, due to the natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info

Other Spectroscopic Techniques

The comprehensive spectroscopic analysis of bromotrifluoropropenes extends beyond nuclear magnetic resonance and infrared spectroscopy to include other valuable techniques that provide deeper insights into their electronic structure, radical species, and solid-state arrangement. Ultraviolet-visible (UV-Vis) spectroscopy, electron spin resonance (ESR) spectroscopy, and X-ray diffraction of related derivatives each contribute unique pieces to the structural puzzle of these complex halogenated compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn influenced by the molecular structure, particularly the presence of chromophores—parts of a molecule that absorb light.

For bromotrifluoropropenes, the primary chromophore is the carbon-carbon double bond (C=C). The presence of bromine and fluorine atoms as substituents on the propene backbone can influence the absorption characteristics. Halogen atoms can exert both inductive (-I) and resonance (+R) effects, which can shift the absorption maximum (λmax) and affect the molar absorptivity (ε).

While specific UV-Vis spectral data for 1-Propene, 3-bromo-1,1,2-trifluoro- is not extensively detailed in the available literature, studies on closely related isomers such as 2-bromo-3,3,3-trifluoropropene provide valuable insights. In a study of 2-bromo-3,3,3-trifluoropropene, UV-Vis absorption spectra were measured in various solvents, including purified water, 0.1M aqueous hydrochloric acid, and 0.1M aqueous sodium hydroxide (B78521). regulations.gov The analysis revealed some low-wavelength absorbance but no significant absorption maxima were observed above the solvent cut-off wavelengths, which were approximately 210 nm for neutral and acidic media and 220 nm for the basic medium. regulations.gov This suggests that the electronic transitions for this type of molecule likely occur in the far UV region.

Table 1: Representative UV-Vis Spectroscopic Data for a Related Bromotrifluoropropene Isomer

| Solvent System | Concentration (mg/L) | Wavelength Range (nm) | Key Observation | Reference |

| Purified Water | 250 | 200 - 400 | No significant λmax above ~210 nm | regulations.gov |

| 0.1M Aqueous HCl | 250 | 200 - 400 | No significant λmax above ~210 nm | regulations.gov |

| 0.1M Aqueous NaOH | 250 | 200 - 400 | No significant λmax above ~220 nm | regulations.gov |

This data is for the isomer 2-bromo-3,3,3-trifluoropropene and is presented to illustrate the typical UV-Vis characteristics of bromotrifluoropropenes.

The lack of strong absorption in the near-UV and visible regions is consistent with the absence of extended conjugated systems in these molecules. The primary electronic transitions are likely π → π* transitions associated with the C=C double bond and n → σ* transitions involving the non-bonding electrons of the bromine atom.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for studying species that have one or more unpaired electrons. wikipedia.org This includes free radicals, radical cations, and transition metal complexes. The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org

In the context of bromotrifluoropropenes, ESR spectroscopy would be particularly useful for studying radical intermediates that may form during chemical reactions, such as polymerization, or under atmospheric degradation conditions. For instance, the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene initiated by hydroxyl (OH) radicals has been studied, with the formation of various radical intermediates being a key aspect of the reaction mechanism. rsc.org

An ESR spectrum provides information about the g-factor and hyperfine splitting. The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. Hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁹F, ¹⁴N). The pattern of splitting can be used to identify the number and type of nuclei interacting with the unpaired electron, thus providing detailed structural information about the radical species.

Table 2: Hypothetical ESR Data for a Radical Derivative of 1-Propene, 3-bromo-1,1,2-trifluoro-

| Parameter | Expected Observation | Significance |

| g-factor | Close to the free electron value (~2.0023), with slight shifts due to spin-orbit coupling from the bromine atom. | Helps in identifying the type of radical. |

| Hyperfine Splitting | Complex splitting patterns due to coupling with ¹⁹F and ¹H nuclei. | Provides information on the structure and electron delocalization of the radical. |

This table is a hypothetical representation of the type of data that would be obtained from an ESR study and is for illustrative purposes.

X-ray Diffraction Studies of Related Derivatives

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

Direct single-crystal X-ray diffraction data for 1-Propene, 3-bromo-1,1,2-trifluoro- is not commonly reported, likely due to the challenges associated with growing a suitable single crystal of this low-boiling-point liquid. However, X-ray diffraction studies on related crystalline derivatives can provide invaluable information about the molecular geometry and intermolecular interactions of brominated and fluorinated organic compounds.

For example, studies on crystalline triphenylphosphonium bromides have utilized single-crystal X-ray diffraction to precisely determine the bromide ion environments. nih.gov Such studies offer insights into the nature of carbon-bromine bonds and non-covalent interactions involving bromine. Similarly, the structure of other halogenated organic molecules, such as tribromomethylnitroalkene, has been elucidated using X-ray diffraction, providing a basis for understanding the structural effects of halogen substitution. researchgate.net

Table 3: Representative Crystallographic Data Parameters from X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice. |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the unit cell. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) ** | The angles between adjacent bonds. |

| Torsional Angles (°) ** | The dihedral angles describing the conformation of the molecule. |

This table outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Computational and Theoretical Chemistry Insights into Bromotrifluoropropenes

Quantum Chemical Methodologies

Quantum chemical methods are fundamental to understanding the electronic structure, geometry, and energetics of molecules and their reaction pathways.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the equilibrium structures of reactants, products, and transition states.

In a detailed study of the reaction between the isomer 1-bromo-3,3,3-trifluoropropene (BTP) and the hydroxyl (OH) radical, the B3LYP functional combined with the 6-311++G(d,p) basis set was employed. This level of theory was used to optimize the geometries of all stationary points (reactants, intermediates, and products) and first-order saddle points (transition states) along the reaction pathways. Vibrational frequency analysis at the same level of theory is crucial to verify the nature of these points; minima on the potential energy surface have all real frequencies, while transition states are characterized by a single imaginary frequency.

For higher accuracy in energy calculations, especially for reaction barriers and enthalpies, methods beyond DFT are often required. The "gold standard" in quantum chemistry is often considered to be the Coupled Cluster method with single and double excitations and a perturbative correction for triple excitations, denoted as CCSD(T).

In the investigation of the 1-bromo-3,3,3-trifluoropropene (BTP) reaction with OH radicals, a more accurate potential energy surface (PES) was obtained by performing single-point energy calculations using the CCSD/aug-cc-pVDZ level of theory on the DFT-optimized geometries. This dual-level approach, where geometries are optimized with a cost-effective method and energies are refined with a high-level method, is a common and effective strategy in computational chemistry. This provides a detailed potential energy profile for the reaction system. Similarly, high-level ab initio calculations were used to compute the energies of molecules and transition states for studies on 2-bromotrifluoropropene (2-BTP).

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a conceptual and mathematical model that represents the energy of a molecule as a function of its geometry. Mapping the PES is essential for understanding reaction mechanisms, as it allows for the identification of the most likely pathways from reactants to products.

For the reaction of 1-bromo-3,3,3-trifluoropropene (BTP) with OH radicals, theoretical calculations were used to probe the complete PES. This involved identifying all possible stationary and saddle points, which correspond to stable molecules and the transition states between them, respectively. The study successfully mapped out six distinct reaction pathways, including OH addition to the carbon-carbon double bond and hydrogen abstraction channels. The calculated PES provides crucial data on reaction enthalpies and energy barriers for each

Conformational Analysis and Isomeric Stability

Conformational analysis of halogenated propenes is crucial for understanding their reactivity and intermolecular interactions. For "1-Propene, 3-bromo-1,1,2-trifluoro-", the presence of multiple substituents around the carbon-carbon single and double bonds leads to the possibility of various rotational isomers (conformers) and geometric isomers (E/Z isomers).

The relative stability of these isomers is determined by a delicate balance of steric hindrance, electrostatic interactions (dipole-dipole and van der Waals forces), and hyperconjugation effects. Theoretical calculations, such as those employing ab initio or density functional theory (DFT) methods, are instrumental in predicting the most stable conformations and the energy barriers for interconversion between them.

It is important to consider the existence of different geometric isomers (E and Z) due to the substituted double bond in "1-Propene, 3-bromo-1,1,2-trifluoro-". The relative stability of these isomers would depend on the steric and electronic interactions between the substituents on the C1 and C2 atoms.

For related molecules, such as 1,3-difluoropropane, computational studies have shown that gauche conformations can be significantly stabilized by the gauche effect, where the presence of electronegative substituents leads to a preference for a gauche arrangement. A similar effect could influence the conformational preferences of "1-Propene, 3-bromo-1,1,2-trifluoro-".

A comprehensive theoretical study would involve mapping the potential energy surface of the molecule by systematically rotating the dihedral angles and calculating the corresponding energies. This would allow for the identification of all low-energy minima (stable conformers) and the transition states connecting them.

| Isomer Type | Description | Factors Influencing Stability |

| Geometric (E/Z) | Arises from restricted rotation about the C=C double bond, leading to different spatial arrangements of substituents. | Steric hindrance between substituents on the double-bonded carbons, dipole-dipole interactions. |

| Conformational | Arises from rotation about the C-C single bond, leading to different spatial arrangements of atoms. | Torsional strain, steric interactions (van der Waals repulsion), and electronic interactions (hyperconjugation, dipole-dipole interactions). |

Applications in Organic Synthesis and Medicinal Chemistry Research

Advancements in New Synthetic Methodologies

The unique reactivity of 1-Propene, 3-bromo-1,1,2-trifluoro- makes it a valuable asset in the development of new synthetic methods. Contemporary research emphasizes its role in advancing synthetic approaches to access a range of fluorinated organic molecules. These new methodologies are particularly relevant in the fields of pharmaceutical and materials science applications.

Role in Pharmaceutical Intermediate Synthesis

In medicinal chemistry, 1-Propene, 3-bromo-1,1,2-trifluoro- is utilized in the synthesis of pharmaceutical intermediates.

The compound is employed to create pharmaceutical intermediates that incorporate fluorinated components to improve biological activity. The strategic placement of fluorine atoms can enhance properties such as lipophilicity and metabolic stability, which are crucial factors in drug development.

As a precursor, 1-Propene, 3-bromo-1,1,2-trifluoro- is integral to the synthesis of active compounds that require fluorine substitution. Research has indicated that derivatives of this compound have been investigated for their potential in therapeutic areas like oncology due to their ability to interact with cellular targets.

Agrochemical Applications

The unique physicochemical properties imparted by fluorine atoms, such as high electronegativity, metabolic stability, and lipophilicity, have made fluorinated organic compounds, particularly those containing trifluoromethyl (CF₃) groups, highly valuable in the development of modern agrochemicals. The subject of this article, 1-Propene, 3-bromo-1,1,2-trifluoro-, and its isomers are considered important building blocks in the synthesis of a variety of biologically active molecules for crop protection. While specific, direct applications of 1-Propene, 3-bromo-1,1,2-trifluoro- in commercial agrochemicals are not extensively documented in publicly available literature, the broader class of bromo-trifluoro-propenes serves as a key precursor for creating complex heterocyclic structures that are central to many modern pesticides.

Research in agrochemical synthesis has demonstrated the utility of trifluoropropene derivatives in constructing molecules with insecticidal, fungicidal, and herbicidal properties. The presence of both a reactive bromine atom and a trifluoromethyl group on a propene backbone offers versatile handles for synthetic transformations, allowing for the introduction of this fluorinated motif into larger, more complex molecular frameworks.

Detailed Research Findings

The primary role of bromo-trifluoro-propene derivatives in agrochemical research is as a foundational element for synthesizing more complex, biologically active compounds. The trifluoromethyl group is a well-established pharmacophore in agrochemistry, known to enhance the efficacy and stability of the final product.

One of the most notable applications of a trifluoropropene derivative is in the synthesis of the insecticide Tyclopyrazoflor . ccspublishing.org.cn This pyrazole-containing insecticide is recognized for its potent activity against sap-feeding pests. ccspublishing.org.cn The synthesis of Tyclopyrazoflor involves a radical-based strategy where trifluoropropene is a key starting material for one of the crucial intermediates. ccspublishing.org.cn This demonstrates the industrial relevance of the trifluoropropene scaffold in constructing advanced agrochemical products.

Furthermore, patent literature highlights the potential of bromo-trifluoro-propene isomers as intermediates. For instance, Chinese patent CN102964207A describes that 2-bromo-3,3,3-trifluoropropene is a precursor for synthesizing 2-trifluoromethyl acrylate, an intermediate for fluorine-containing agricultural chemicals. nih.gov Similarly, patent CN104936934A notes that 2-bromo-3,3,3-trifluoropropene is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com

Research has also explored the synthesis of various heterocyclic compounds, which are common cores for agrochemicals, using trifluoromethyl-containing building blocks. For example, studies have detailed the synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives that exhibit both antifungal and insecticidal activities. frontiersin.org While these syntheses may start from precursors like ethyl trifluoroacetoacetate, they underscore the importance of the trifluoromethyl-alkene structural unit that is present in 1-Propene, 3-bromo-1,1,2-trifluoro-.

The table below summarizes the types of agrochemicals and intermediates that can be synthesized from trifluoropropene and its derivatives, based on available research and patent literature.

Table 1: Agrochemicals and Intermediates Derived from Trifluoropropene Precursors

| Precursor | Resulting Compound/Intermediate | Agrochemical Class | Research Finding Reference |

|---|---|---|---|

| Trifluoropropene | Intermediate for Tyclopyrazoflor | Insecticide | ccspublishing.org.cn |

| 2-Bromo-3,3,3-trifluoropropene | 2-Trifluoromethyl acrylate | Intermediate | nih.gov |

| 2-Bromo-3,3,3-trifluoropropene | General Intermediate | Agrochemicals | google.com |

| Ethyl trifluoroacetoacetate | Trifluoromethyl pyrimidine derivatives | Antifungal, Insecticidal | frontiersin.org |

The research into trifluoromethyl-containing pyrazoles and pyrimidines is particularly active. Pyrazole-based insecticides, for instance, are a significant class of modern pesticides. nih.gov The synthesis of such compounds often relies on the reaction of a fluorinated building block with a hydrazine (B178648) derivative to form the core pyrazole (B372694) ring. The bromo-trifluoro-propene moiety can be envisioned as a synthon for introducing the trifluoromethyl group into these heterocyclic systems.

Similarly, pyrimidine derivatives are widely used as fungicides and herbicides. mdpi.com The synthesis of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines has been shown to yield compounds with excellent fungicidal activity against pathogens like Botrytis cinerea. mdpi.com The trifluoromethyl group at the 6-position of the pyrimidine ring is crucial for this activity.

Research on 1-Propene, 3-bromo-1,1,2-trifluoro- Remains Limited

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is insufficient specific data to construct a detailed article on the environmental behavior and fire suppression characteristics of the chemical compound 1-Propene, 3-bromo-1,1,2-trifluoro- (CAS No. 178676-13-6).

While this compound is listed by chemical suppliers and is noted for its applications in organic synthesis and materials science, detailed research into its atmospheric lifetime, ozone depletion potential (ODP), global warming potential (GWP), and its efficacy and mechanisms as a fire extinguishing agent is not publicly available. aablocks.comguidechem.comtianfuchem.com

In contrast, significant research has been conducted on other isomers of bromotrifluoropropene, which fall under the broader category of the user's outline. Notably, 2-bromo-3,3,3-trifluoropropene (2-BTP) (CAS No. 1514-82-5) and 1-bromo-3,3,3-trifluoropropene (CAS No. 460-33-3) have been extensively studied as potential replacements for Halon fire suppressants. google.compsu.edusamaterials.comepa.govsigmaaldrich.com

For these related compounds, the scientific community has investigated and published data concerning:

Atmospheric Lifetime and Degradation: Studies indicate that the presence of a double bond in these molecules leads to short atmospheric lifetimes. For example, 2-BTP is reported to have an atmospheric survival life of approximately 0.003 years. samaterials.com

Ozone Depletion and Global Warming Potentials: Research suggests that compounds like 2-BTP have an Ozone Depletion Potential (ODP) and a Global Warming Potential (GWP) of zero. samaterials.com

Halon Replacement Research: Both 1-bromo-3,3,3-trifluoropropene and 2-BTP have been identified as promising candidates for Halon replacements due to their fire suppression efficiency. google.compsu.eduresearchgate.net

Fire Suppression Mechanisms: The fire-extinguishing action of these compounds involves both chemical and physical mechanisms. The chemical suppression is largely attributed to the bromine atom, which acts as a radical scavenger in the combustion process. psu.edu Physical mechanisms include heat removal. Mixtures with inert gases like nitrogen have been shown to enhance fire suppression effectiveness. psu.eduresearchgate.netresearchgate.net

Due to the strict instruction to focus solely on 1-Propene, 3-bromo-1,1,2-trifluoro-, and the absence of specific data for this compound in the requested areas, it is not possible to generate the article as outlined. The available detailed information pertains to its isomers, which would be outside the specified scope of the request.

Environmental Behavior and Atmospheric Chemistry Research of Bromotrifluoropropenes

Environmental Impact of Related Derivatives

The environmental behavior of bromotrifluoropropenes is primarily understood through studies of its isomers, such as 2-bromo-3,3,3-trifluoropropene (2-BTP), which are developed as replacements for halon fire extinguishing agents. samaterials.comnih.gov These derivatives are designed to have short atmospheric lifetimes to minimize their environmental impact. samaterials.com

The primary atmospheric degradation pathway for these compounds is through reactions with hydroxyl (OH) radicals. nih.gov For instance, studies on 2-BTP show it reacts rapidly with OH radicals, leading to a short atmospheric lifetime and, consequently, a negligible Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). samaterials.comnih.gov The atmospheric lifetime of 2-BTP has been estimated to be as short as 0.003 years. samaterials.com

Theoretical and experimental studies on the atmospheric degradation of 2-BTP have identified its main transformation products. The reaction with OH radicals primarily leads to the formation of the CF3CBrCH2OH radical, which then reacts further with atmospheric oxygen (O2) and nitrogen oxides (NOx) to form a series of other compounds. nih.gov

The table below summarizes key environmental data for a related derivative, 2-bromo-3,3,3-trifluoropropene (2-BTP).

| Property | Value | Source |

| Atmospheric Lifetime | 0.003 years | samaterials.com |

| Ozone Depletion Potential (ODP) | ~0 | samaterials.com |

| Global Warming Potential (GWP) | ~0 | samaterials.com |

| Primary Degradation Mechanism | Reaction with OH radicals | nih.gov |

The environmental fate of other fluorinated propene derivatives is also a subject of study. Generally, fluorinated alkenes are expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals and ozone. nih.gov For example, 3,3,3-trifluoro-1-propene is expected to exist solely as a vapor in the atmosphere and is degraded by reactions with both hydroxyl radicals and ozone, with estimated atmospheric half-lives of approximately 19 hours and 156 hours, respectively. nih.gov

The table below outlines the atmospheric fate of a related fluorinated propene.

| Compound | Atmospheric Fate | Estimated Half-life (vs. OH) | Estimated Half-life (vs. O3) | Source |

| 3,3,3-Trifluoro-1-propene | Exists as vapor; degraded by reaction with OH radicals and ozone. | ~19 hours | ~156 hours | nih.gov |

Isomer Specific Studies and Stereochemical Considerations

Distinctions Between Structural Isomers and Stereoisomers

The constitutional and spatial variations in brominated and fluorinated propenes lead to a range of isomers. For a trifluorobromopropene, structural isomers arise from the different possible locations of the bromine and fluorine atoms on the three-carbon chain. Beyond this, the presence of a carbon-carbon double bond introduces the possibility of stereoisomerism in the form of cis and trans configurations.

Structural Isomers:

The primary structural isomers of bromotrifluoropropene are dictated by the position of the bromine atom relative to the trifluorinated carbon framework. Key examples include:

1-Bromo-1,1,2-trifluoro-3-propene: In this isomer, the bromine atom is attached to the same carbon as two of the fluorine atoms at the C1 position.

2-Bromo-1,1,1-trifluoro-2-propene: Here, the bromine atom is situated at the central carbon (C2) of the double bond.

3-Bromo-1,1,2-trifluoro-1-propene: The focus of this article, this isomer features a bromine atom on the methyl group (C3), adjacent to the trifluorinated double bond.

cis-trans Isomerism:

For isomers like 1-propene, 3-bromo-1,1,2-trifluoro-, where the double bond is asymmetrically substituted, cis-trans (or E/Z) isomerism is possible. This arises from the restricted rotation around the C=C double bond.

cis-3-bromo-1,1,2-trifluoro-1-propene: In this configuration, the groups of higher priority on each carbon of the double bond are on the same side of the double bond plane.

trans-3-bromo-1,1,2-trifluoro-1-propene: In this configuration, the groups of higher priority on each carbon of the double bond are on opposite sides.

The spatial arrangement of the bulky bromine atom and the trifluoromethyl group relative to the rest of the molecule in cis and trans isomers leads to differences in steric hindrance, stability, and interaction with other molecules. Generally, the trans isomer is thermodynamically more stable due to reduced steric strain between bulky substituents.

Table 1: Structural and Stereoisomers of Bromotrifluoropropene

| Isomer Type | Isomer Name | Key Distinguishing Feature |

| Structural | 1-Bromo-1,1,2-trifluoro-3-propene | Bromine at C1 |

| Structural | 2-Bromo-1,1,1-trifluoro-2-propene | Bromine at C2 |

| Structural | 3-Bromo-1,1,2-trifluoro-1-propene | Bromine at C3 |

| Stereoisomer | cis-3-bromo-1,1,2-trifluoro-1-propene | Substituents on same side of double bond |

| Stereoisomer | trans-3-bromo-1,1,2-trifluoro-1-propene | Substituents on opposite sides of double bond |

Differential Reactivity and Spectroscopic Signatures of Isomers

The distinct structural and spatial arrangements of the isomers of 1-propene, 3-bromo-1,1,2-trifluoro- result in observable differences in their reactivity and how they interact with electromagnetic radiation, which are captured in their spectroscopic signatures.

Differential Reactivity:

The location of the bromine atom is a primary determinant of reactivity. In 3-bromo-1,1,2-trifluoro-1-propene , the bromine is on an allylic carbon. Allylic halides are typically reactive in nucleophilic substitution reactions (both S(_N)1 and S(_N)2 mechanisms) because the adjacent double bond can stabilize the transition state or carbocation intermediate.

In contrast, a 1-bromo- or 2-bromo- isomer would have the bromine atom directly attached to the double bond (a vinylic halide). Vinylic halides are generally much less reactive towards nucleophilic substitution due to the increased strength of the C-Br bond (sp² hybridized carbon) and the steric hindrance of the double bond.

The synthesis of the saturated analogue, 3-bromo-1,1,1-trifluoropropane, from the reaction of 3,3,3-trifluoropropene (B1201522) with hydrogen bromide, often yields the 2-bromo-1,1,1-trifluoropropane (B1273104) isomer as a byproduct. google.com This suggests that the addition of HBr can proceed via different mechanisms leading to isomeric products, highlighting the nuanced reactivity of these systems.

Cis-trans isomerism also influences reactivity. The accessibility of the double bond and the C-Br bond can differ between the cis and trans isomers due to steric shielding by the substituents. This can lead to different rates of reaction for addition reactions across the double bond or substitution reactions at the allylic position.

Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between isomers.

NMR Spectroscopy: Both ¹H and ¹⁹F NMR spectroscopy are particularly informative. The chemical shifts, coupling constants (J-values), and splitting patterns of the signals provide a detailed map of the molecular structure.

Structural Isomers: The position of the bromine atom will significantly alter the electronic environment of the neighboring protons and fluorine atoms, leading to distinct chemical shifts in both ¹H and ¹⁹F NMR spectra. For example, in 3-bromo-1,1,2-trifluoro-1-propene, the protons on the carbon bearing the bromine would appear as a characteristic signal, the chemical shift of which would differ from the vinylic protons in a 1-bromo or 2-bromo isomer.

cis-trans Isomers: The coupling constants between vinylic protons and between protons and fluorine atoms across the double bond are typically different for cis and trans isomers. The magnitude of the vicinal coupling constant (³J) is generally larger for trans protons than for cis protons. This difference allows for the unambiguous assignment of the stereochemistry. While specific data for 3-bromo-1,1,2-trifluoro-1-propene is not readily available, studies on similar halogenated propenes confirm the utility of this principle.

Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can provide clues about the substitution pattern of the double bond. The out-of-plane C-H bending vibrations are also characteristic of the substitution pattern and can help differentiate between isomers. The C-Br and C-F stretching frequencies will also be present, though their positions might not be as diagnostic for distinguishing between positional isomers as NMR data.

Table 2: Expected Spectroscopic Differences Between Isomers

| Spectroscopic Technique | Property | Expected Difference |

| ¹H NMR | Chemical Shift | Protons in different electronic environments due to proximity to Br and F atoms will have distinct chemical shifts. |

| ¹H NMR | Coupling Constants | The magnitude of the coupling constant between vinylic hydrogens is typically larger for trans isomers than for cis isomers. |

| ¹⁹F NMR | Chemical Shift | The chemical shifts of the fluorine atoms will be sensitive to the position of the bromine atom and the overall geometry of the molecule. |

| IR Spectroscopy | C=C Stretch | The frequency and intensity of the C=C stretching vibration can vary with the substitution pattern of the alkene. |

| IR Spectroscopy | C-H Bending | Out-of-plane C-H bending vibrations are often characteristic of the substitution pattern around the double bond. |

Impact of Isomerism on Chemical Transformations and Applications

The isomeric form of 1-propene, 3-bromo-1,1,2-trifluoro- is not merely an academic distinction; it has profound consequences for the molecule's utility in chemical synthesis and its performance in various applications.

Chemical Transformations:

The differential reactivity of the isomers dictates the types of chemical transformations they can undergo and the products that can be formed.

3-Bromo-1,1,2-trifluoro-1-propene , with its reactive allylic bromide, is a valuable building block in organic synthesis. It can be used to introduce the trifluoropropenyl group into other molecules through nucleophilic substitution reactions. The stereochemistry of the starting material (cis or trans) can potentially influence the stereochemical outcome of the reaction, especially in stereospecific or stereoselective reactions.

1-Bromo- and 2-Bromo- isomers , being less reactive vinylic halides, would be more suitable for reactions that target the double bond, such as addition reactions or cross-coupling reactions (e.g., Suzuki, Heck) where the C-Br bond is activated by a metal catalyst.

The ability to selectively synthesize one isomer over another is a significant goal in synthetic chemistry, as it allows for precise control over the structure and properties of the final product.

Applications:

The specific properties of each isomer can make it more or less suitable for particular applications.

In materials science , the incorporation of a specific isomer into a polymer can affect the polymer's properties, such as its thermal stability, chemical resistance, and mechanical strength. The regular, repeating structure of a polymer derived from a single, pure isomer will likely lead to a material with more predictable and desirable properties than a polymer made from a mixture of isomers.

In the development of agrochemicals or pharmaceuticals , the biological activity of a molecule is often highly dependent on its three-dimensional shape. One isomer may bind effectively to a biological target (e.g., an enzyme or receptor), while another isomer may have little to no activity or even produce undesirable side effects. Therefore, the ability to isolate and use a single, specific isomer is often crucial.

Certain brominated and fluorinated propenes, such as 2-bromo-3,3,3-trifluoro-1-propene, have been investigated as fire suppressants . sigmaaldrich.comresearchgate.net The efficiency of a fire suppressant can be influenced by its physical properties (like boiling point and vapor pressure) and its chemical reactivity in the combustion environment, all of which are isomer-dependent.

The synthesis of related compounds, such as 3-bromo-1,1,1-trifluoropropane, for use as intermediates in the preparation of pharmaceuticals and other specialty chemicals, underscores the industrial relevance of controlling isomer formation. chemicalbook.com

Emerging Research Directions and Future Challenges

Design of Novel Branching Agents with Rationally Tuned Electronic Structures in Polymer Chemistry

The molecular architecture of 1-Propene, 3-bromo-1,1,2-trifluoro- suggests its potential as a specialized monomer or branching agent in the synthesis of advanced fluoropolymers. The trifluorovinyl group can participate in radical polymerizations, while the allylic bromide offers a reactive site for subsequent modifications or for initiating "grafting-from" polymerizations.

Future research could focus on:

Controlled Radical Polymerization: Investigating the reactivity of the C=C double bond in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The electronic effects of the fluorine atoms are expected to significantly influence the reactivity of the double bond.

Graft Copolymer Synthesis: Utilizing the C-Br bond as an initiation site for ATRP to synthesize graft copolymers. This would involve polymerizing a primary backbone and then growing side chains from the bromine-containing units derived from 1-Propene, 3-bromo-1,1,2-trifluoro-. This approach could lead to materials with tailored properties, such as fluorinated cores with hydrophilic shells.

Tuning Electronic Properties: The strong electron-withdrawing nature of the fluorine atoms directly influences the electronic structure of the propene backbone. Future studies could explore how this inherent electronic tuning affects copolymerization parameters with other monomers, such as styrene or acrylates, leading to new classes of fluorinated materials with unique dielectric or thermal properties.

Challenges in this area include controlling the polymerization kinetics due to the distinct reactivity of the alkene and the bromide, and characterizing the complex branched structures that would be formed.

Exploration of Wavelength-Selective Light-Matter Interactions in Polymer Science

Wavelength-selective photochemistry allows for precise spatiotemporal control over chemical reactions, a powerful tool in advanced manufacturing and materials science. While 1-Propene, 3-bromo-1,1,2-trifluoro- itself is not photoactive in the visible spectrum, it serves as a scaffold that could be modified to participate in such processes.

Emerging directions include:

Chromophore Integration: Synthetically modifying the compound by replacing the bromine with a photo-responsive group (chromophore). This would create a monomer that can be selectively activated by a specific wavelength of light to initiate polymerization or cross-linking.

Orthogonal Reactivity: Designing systems where the trifluorovinyl group and a tethered chromophore react to different wavelengths of light. For example, one wavelength could induce polymerization through the double bond, while a second wavelength activates the chromophore to induce a separate chemical transformation, such as de-crosslinking or surface functionalization.

The primary challenge is the synthetic complexity of attaching suitable chromophores without compromising the desired polymerization activity of the alkene. Furthermore, ensuring distinct, non-overlapping absorption spectra for orthogonal activation requires careful molecular design.

Refinement of Computational Models for Complex Reactivity and Large-Scale Simulations

Computational chemistry provides invaluable insights into reaction mechanisms and material properties, guiding experimental work. amacad.org For a molecule like 1-Propene, 3-bromo-1,1,2-trifluoro-, with its complex interplay of electronic and steric effects, computational modeling is essential.

Future efforts in this domain should focus on:

Predicting Reactivity: Employing high-level quantum chemical calculations to model the reaction pathways for polymerization and functionalization. For instance, Density Functional Theory (DFT) can be used to calculate the energy barriers for radical addition to the double bond versus substitution at the C-Br bond, guiding the choice of experimental conditions.

Simulating Polymer Properties: Once polymers containing this unit are conceptually designed, molecular dynamics simulations can predict their bulk properties, such as glass transition temperature, thermal stability, and mechanical strength.

Mechanism Elucidation: Detailed computational studies, similar to those performed on isomers like 1-bromo-3,3,3-trifluoropropene, can elucidate reaction mechanisms with important atmospheric or combustion radicals, such as OH. nih.gov Such studies often involve calculating potential energy surfaces using methods like CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) to identify the most feasible reaction pathways. nih.gov

A significant challenge is the computational cost associated with accurately modeling systems containing heavy atoms like bromine and the diffuse electronic nature of fluorine. Developing more efficient yet accurate computational methods is a continuing goal.

| Computational Approach | Application to 1-Propene, 3-bromo-1,1,2-trifluoro- | Key Insights Gained |

| Density Functional Theory (DFT) | Calculating transition state energies for radical addition or nucleophilic substitution. | Reaction kinetics, regioselectivity, and chemoselectivity. |

| Ab initio methods (e.g., MP2, CCSD) | High-accuracy calculation of electronic structure and reaction barriers. | Benchmarking DFT results, understanding subtle electronic effects of fluorine atoms. |

| Molecular Dynamics (MD) | Simulating the conformational behavior and bulk properties of polymers derived from the compound. | Glass transition temperature, diffusion coefficients, mechanical moduli. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds within the molecule. | Bond strengths (e.g., C-F vs. C-Br), charge distribution. |

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The synthesis of highly fluorinated and brominated compounds often involves hazardous reagents and energy-intensive conditions. Applying the principles of green chemistry to the production of 1-Propene, 3-bromo-1,1,2-trifluoro- is a critical future challenge.

Key research areas include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives. For example, developing catalytic methods for bromination or fluorination that avoid the use of harsh, single-use reagents.

Alternative Energy Sources: Exploring photochemical or electrochemical methods for synthesis, which can often be conducted under milder conditions and with higher selectivity compared to traditional thermal methods. A study on a related compound, 2-bromo-3,3,3-trifluoropropene, utilized blue LED irradiation for a catalyst-free decarboxylative cross-coupling, showcasing a greener approach. organic-chemistry.org

Safer Solvents: Identifying and utilizing greener solvents to replace chlorinated or highly volatile organic solvents commonly used in synthesis.

The main challenge lies in developing new catalytic systems that are efficient and selective for these specific transformations, overcoming the often-high energy barriers associated with C-F bond formation.

| Green Chemistry Principle | Application to Synthesis of 1-Propene, 3-bromo-1,1,2-trifluoro- |